molecular formula C9H9NO3S B13652091 3-((2-Nitrophenyl)thio)propanal

3-((2-Nitrophenyl)thio)propanal

Cat. No.: B13652091
M. Wt: 211.24 g/mol
InChI Key: MZLPSIGEFBNINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Nitrophenyl)thio)propanal: is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a propanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Nitrophenyl)thio)propanal typically involves the reaction of 2-nitrothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as continuous flow reactors, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-((2-Nitrophenyl)thio)propanal can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-((2-Nitrophenyl)thio)propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study the interactions of nitrophenyl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its therapeutic potential in various medical applications.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized chemical products.

Mechanism of Action

The mechanism of action of 3-((2-Nitrophenyl)thio)propanal involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The thioether linkage provides stability and flexibility to the molecule, allowing it to participate in various chemical processes. The propanal group can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

    3-((2-Nitrophenyl)thio)propanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    3-((2-Nitrophenyl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Nitrothiophenol: The parent compound with a nitrophenyl group attached to a thiol group.

Uniqueness: 3-((2-Nitrophenyl)thio)propanal is unique due to the presence of the aldehyde group, which provides additional reactivity compared to its alcohol and carboxylic acid counterparts. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse chemical and biological properties.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

3-(2-nitrophenyl)sulfanylpropanal

InChI

InChI=1S/C9H9NO3S/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-6H,3,7H2

InChI Key

MZLPSIGEFBNINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.